molecular formula C21H22N4O5 B14111234 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14111234
M. Wt: 410.4 g/mol
InChI Key: XDZOCZMRBMACFY-UHFFFAOYSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a quinazolinone core, and an ethoxypropyl side chain. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the quinazolinone core. The final step involves the coupling of these intermediates under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new therapeutic agents or studying biochemical pathways.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific diseases or conditions.

    Industry: Its derivatives could be used in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Lacks the ethoxypropyl side chain, which may affect its biological activity.

    (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Contains a methoxypropyl side chain instead of ethoxypropyl, potentially altering its chemical properties.

Uniqueness

The presence of the ethoxypropyl side chain in (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea distinguishes it from similar compounds, potentially enhancing its solubility, stability, and biological activity. This unique feature may make it a more promising candidate for specific applications in research and industry.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C21H22N4O5/c1-2-28-11-5-10-25-19(15-6-3-4-7-16(15)23-21(25)27)24-20(26)22-14-8-9-17-18(12-14)30-13-29-17/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H2,22,24,26)

InChI Key

XDZOCZMRBMACFY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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